molecular formula C23H26ClN7O2 B11189668 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11189668
M. Wt: 467.9 g/mol
InChI Key: WLDZRSSFRQFCTQ-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core substituted with a piperazine ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach includes:

    Formation of the Benzodioxole Moiety: Starting with a benzodioxole precursor, the compound is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to room temperature.

    Piperazine Substitution: The brominated benzodioxole is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like toluene, under reflux conditions.

    Triazine Formation: The piperazine derivative is then coupled with a triazine precursor, typically using palladium-catalyzed cross-coupling reactions with reagents like PdCl2 and xantphos in 1,4-dioxane at elevated temperatures (130°C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: The triazine ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: H2O2, acetic acid, room temperature.

    Reduction: H2, Pd/C, room temperature to 50°C.

    Substitution: Alkyl halides, K2CO3, toluene, reflux.

Major Products

    Oxidation: Formation of benzodioxole derivatives with additional oxygen functionalities.

    Reduction: Formation of partially or fully reduced triazine derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as aldehyde dehydrogenases by forming direct interactions with active-site residues . This interaction can lead to the inhibition of enzyme activity, affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a triazine core with a benzodioxole and piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26ClN7O2/c1-15-17(24)3-2-4-18(15)26-23-28-21(27-22(25)29-23)13-31-9-7-30(8-10-31)12-16-5-6-19-20(11-16)33-14-32-19/h2-6,11H,7-10,12-14H2,1H3,(H3,25,26,27,28,29)

InChI Key

WLDZRSSFRQFCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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